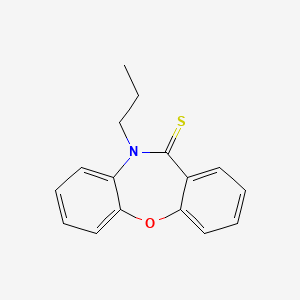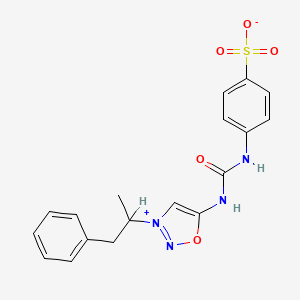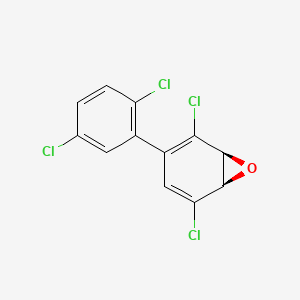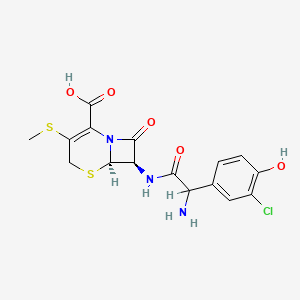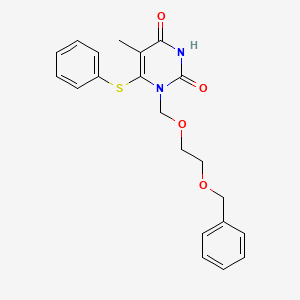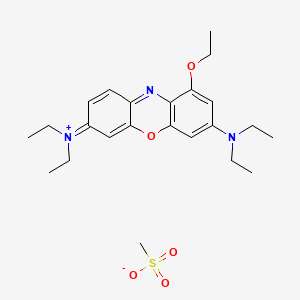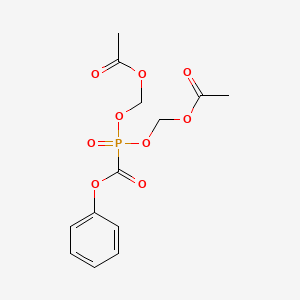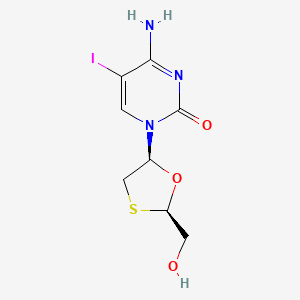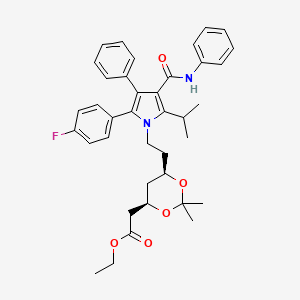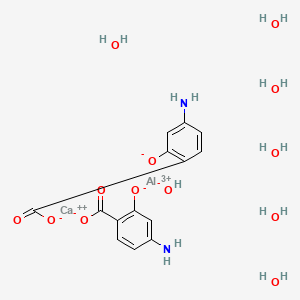
Acid leather Yellow S free acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acid Yellow 27 Free Acid . It is a synthetic organic compound with the molecular formula C16H12N4O6S and a molecular weight of 388.355 g/mol . This compound is characterized by its vibrant yellow color and is commonly used as a dye in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acid Yellow 27 Free Acid typically involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The reaction conditions often include acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the efficiency of the coupling reaction .
Industrial Production Methods: Industrial production of Acid Yellow 27 Free Acid involves large-scale diazotization and coupling processes. The raw materials are mixed in reactors under controlled conditions, and the product is purified through filtration and recrystallization. The final product is then dried and packaged for distribution .
Chemical Reactions Analysis
Types of Reactions: Acid Yellow 27 Free Acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can be reduced to form different reduced species.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfonic acids, while reduction can produce amines .
Scientific Research Applications
Acid Yellow 27 Free Acid has a wide range of scientific research applications, including:
Chemistry: Used as a pH indicator and in various analytical techniques.
Biology: Employed in staining biological tissues for microscopic examination.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Widely used as a dye in textiles, plastics, and paper products.
Mechanism of Action
The mechanism of action of Acid Yellow 27 Free Acid involves its interaction with specific molecular targets and pathways. In biological systems, it binds to proteins and nucleic acids, altering their structure and function. This binding can lead to changes in cellular processes, such as enzyme activity and gene expression .
Comparison with Similar Compounds
- Acid Yellow 36
- Acid Yellow 42
- Acid Yellow 73
Comparison: Acid Yellow 27 Free Acid is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it has a higher affinity for certain substrates and exhibits different reactivity patterns. This uniqueness makes it particularly valuable in specific applications where other dyes may not perform as effectively .
Properties
CAS No. |
25739-68-8 |
|---|---|
Molecular Formula |
C16H12N4O6S |
Molecular Weight |
388.4 g/mol |
IUPAC Name |
3-oxo-4-phenyldiazenyl-2-(4-sulfophenyl)-1H-pyrazole-5-carboxylic acid |
InChI |
InChI=1S/C16H12N4O6S/c21-15-13(18-17-10-4-2-1-3-5-10)14(16(22)23)19-20(15)11-6-8-12(9-7-11)27(24,25)26/h1-9,19H,(H,22,23)(H,24,25,26) |
InChI Key |
LETGAJKXDWFLGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=C(NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



